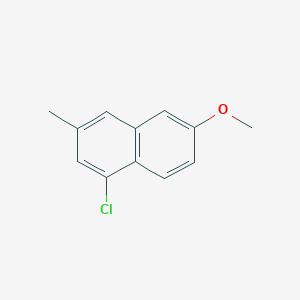
1-Chloro-6-methoxy-3-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-methoxy-3-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-3-methylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 6-methoxy-3-methylnaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-6-methoxy-3-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are utilized.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated naphthalene derivatives or modified methoxy groups.
Applications De Recherche Scientifique
1-Chloro-6-methoxy-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-chloro-6-methoxy-3-methylnaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-methylnaphthalene
- 1-Chloro-6-methoxynaphthalene
- 1-Methoxy-3-methylnaphthalene
Comparison: 1-Chloro-6-methoxy-3-methylnaphthalene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
137343-63-6 |
|---|---|
Formule moléculaire |
C12H11ClO |
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
1-chloro-6-methoxy-3-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-7H,1-2H3 |
Clé InChI |
IEMQCXLJUVFHHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)OC)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


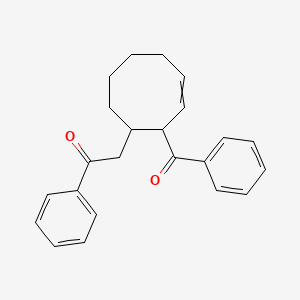
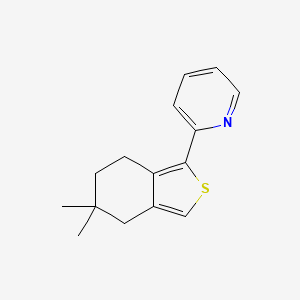
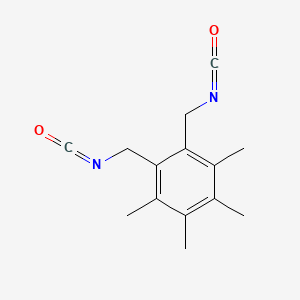

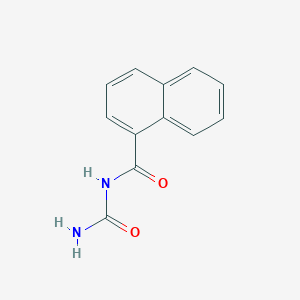
methanone](/img/structure/B14271570.png)
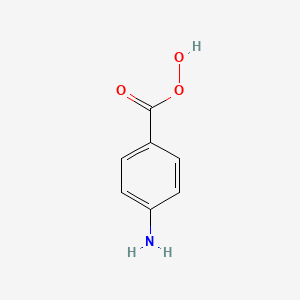
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)

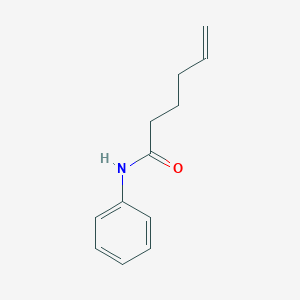
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
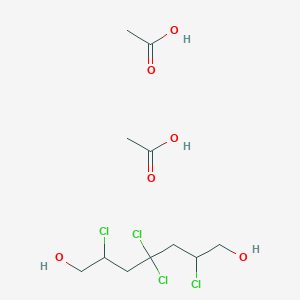
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
